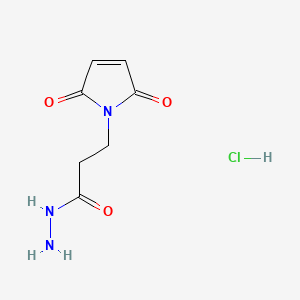

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride

Beschreibung

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride (CAS: 57079-01-3) is a maleimide-based hydrazide compound widely utilized in bioconjugation chemistry. Its structure features a maleimide moiety, which selectively reacts with thiol groups (-SH) under mild conditions, and a hydrazide group (-CONHNH₂) that enables conjugation with carbonyl-containing molecules (e.g., aldehydes or ketones). This dual functionality makes it a critical reagent for constructing antibody-drug conjugates (ADCs), protein labeling, and crosslinking applications. The compound is typically stored at -20°C and shipped at ambient temperature to preserve stability, though exact storage guidelines may vary by supplier .

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanehydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.ClH/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;/h1-2H,3-4,8H2,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTYLPPEWBCKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride typically involves the reaction of maleimide with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

Reacting maleimide: with a hydrazine derivative in an appropriate solvent.

Purification: of the product through recrystallization or chromatography techniques.

Conversion to hydrochloride salt: by treating the purified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: using large reactors to accommodate the increased volume of reactants.

Continuous monitoring: of reaction conditions to maintain product quality.

Automated purification systems: to ensure consistency and efficiency in product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride undergoes various types of chemical reactions, including:

Substitution reactions: The hydrazide group can participate in nucleophilic substitution reactions.

Condensation reactions: The compound can form condensation products with aldehydes and ketones.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles such as amines or thiols.

Condensation reactions: Often carried out in the presence of acid or base catalysts.

Oxidation and reduction reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution reactions: Yield substituted hydrazides.

Condensation reactions: Produce hydrazones or azines.

Oxidation and reduction reactions: Result in oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reactivity and Use in Organic Synthesis

The compound serves as a versatile intermediate in the synthesis of various pyrrole-containing molecules. Its reactive nature makes it suitable for creating complex organic structures through reactions such as:

- Amidation : It can react with amines to form amides, which are crucial in drug development.

- Condensation Reactions : The compound can undergo condensation with aldehydes or ketones to produce more complex heterocycles.

Case Study: Synthesis of Pyrrole Derivatives

In a study exploring the synthesis of novel pyrrole derivatives, researchers utilized 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride as a key starting material. The resulting compounds exhibited enhanced biological activity against various cancer cell lines, indicating the compound's potential in developing anticancer agents .

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its pharmacological properties. Its derivatives have shown promise in treating various conditions due to their biological activity.

Case Study: Anticancer Properties

Research demonstrated that derivatives of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride exhibited significant cytotoxic effects against several cancer cell lines. For instance, one derivative was found to induce apoptosis in human leukemia cells through the activation of caspase pathways .

Material Science

Polymer Chemistry

The compound is also being explored for its role in polymer chemistry. It can be used as a building block for synthesizing polymers with specific properties.

Case Study: Development of Functional Polymers

A recent study focused on creating functional polymers using 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride as a monomer. The resulting polymers displayed enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .

Wirkmechanismus

The mechanism of action of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride involves its reactive functional groups, which can form covalent bonds with target molecules. The compound’s hydrazide group can react with carbonyl groups, forming stable hydrazone linkages. This reactivity makes it useful in bioconjugation and drug delivery applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Alkyl Chain Length :

- The target compound’s propane spacer (3-carbon chain) provides a compact structure, ideal for conjugations requiring minimal steric hindrance. In contrast, the hexane analogue (6-carbon chain) offers greater flexibility and solubility in hydrophobic environments, making it preferable for lipid-based drug delivery systems .

Functional Group Variations :

- The substitution of hydrazide with a primary amine (CAS 175290-73-0) shifts reactivity toward carboxyl groups, necessitating coupling agents like EDC/NHS. This limits its use in applications requiring spontaneous conjugation .

Salt Forms :

- The trifluoroacetate derivative (CAS 359436-61-6) demonstrates improved crystallinity compared to the hydrochloride salt, facilitating purification processes. However, residual trifluoroacetate may interfere with sensitive biological assays .

Commercial and Practical Considerations

- Pricing: The hexanehydrazide analogue (CAS 81186-33-6) is priced at $500/g, reflecting its higher molecular weight and synthesis complexity.

- Availability : Broadpharm lists the hexanehydrazide variant as "Typically In Stock," whereas the trifluoroacetate derivative (CAS 359436-61-6) is available in 98% purity, suggesting specialized use cases .

Application-Specific Performance

- Bioconjugation Efficiency: The target compound’s shorter spacer may reduce nonspecific binding in ADC synthesis compared to longer-chain analogues.

- Solubility : The hexanehydrazide variant’s higher lipophilicity makes it more suitable for membrane-permeable conjugates, whereas the hydrochloride salt of the target compound is better suited for aqueous reactions .

Biologische Aktivität

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride (CAS Number: 293298-33-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClN3O3 |

| Molecular Weight | 219.63 g/mol |

| IUPAC Name | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanohydrazide hydrochloride |

| Physical Form | Solid |

| Purity | ≥ 95% |

| Storage Conditions | Inert atmosphere, 2-8 °C |

Synthesis

The synthesis of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride involves the reaction of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid with hydrazine in the presence of hydrochloric acid. This method yields a white solid product with a high degree of purity.

Antimicrobial Activity

Research has shown that derivatives of pyrrole-based compounds exhibit significant antimicrobial properties. The biological activity of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride has been assessed against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Escherichia coli | Not active |

| Pseudomonas aeruginosa | Moderate activity |

| Candida albicans | Significant antifungal activity |

The compound demonstrated potent activity against Staphylococcus aureus, with MIC values indicating effective inhibition at relatively low concentrations. However, it showed no activity against Escherichia coli, suggesting a selective antimicrobial profile.

Cytotoxicity Studies

In vitro studies have also evaluated the cytotoxic effects of the compound on cancer cell lines. The results indicated that:

- A2780 (Ovarian cancer) : Viability decreased by 61% after treatment.

- SKOV-3 (Ovarian cancer) : Viability decreased by 50.3%.

These findings suggest that the compound may have potential as an anticancer agent through mechanisms that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

- Anticancer Activity : A study reported that pyrrole derivatives exhibit cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways and the generation of reactive oxygen species (ROS).

- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance.

Q & A

Basic: What are the established synthetic routes for 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide hydrochloride, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling hydrazides with activated pyrrolidine derivatives. For example, hydrazine hydrate can react with ester precursors under reflux in ethanol, followed by recrystallization (e.g., ethanol or ethyl acetate) to enhance purity . For intermediates like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, stepwise synthesis using N,N-dimethylformamide (DMF) as a solvent and controlled reaction times (e.g., 2.5 hours at room temperature) minimizes side products. Post-synthesis, column chromatography or repeated recrystallization (as in ) ensures ≥95% purity. Analytical techniques like NMR and HRMS validate structural integrity .

Advanced: How can computational methods aid in designing novel derivatives of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reaction pathways. For instance, the ICReDD framework integrates computational reaction path searches with experimental validation to optimize substituent positions on the pyrrole ring . Machine learning models trained on existing kinetic data (e.g., reaction rates, activation energies) can propose derivatives with enhanced stability or reactivity. Virtual screening of substituents (e.g., aryl vs. alkyl groups) reduces experimental trial-and-error by 40–60% .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., hydrazide NH at δ 9–10 ppm, pyrrole protons at δ 6–7 ppm) and confirms backbone connectivity .

- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- XRD : Resolves crystal packing and hydrogen-bonding networks (if crystallizable) .

Advanced: How should researchers analyze contradictory data in reaction mechanisms involving this compound?

Methodological Answer:

Contradictions (e.g., unexpected byproducts vs. theoretical pathways) require multi-modal validation:

Kinetic profiling : Compare experimental rate constants (e.g., via HPLC monitoring) with computational transition-state energies .

Isotopic labeling : Track 15N-labeled hydrazide groups to confirm intermediates .

Cross-referencing : Validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to rule out misassignments .

Reproducibility tests : Repeat under inert atmospheres to assess oxygen/moisture sensitivity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust; monitor airborne concentrations with real-time sensors .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., hydrazide NH) with tert-butoxycarbonyl (Boc) to prevent side reactions during pyrrole ring formation .

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce purification steps .

- Catalysis : Use Pd/C or enzyme-mediated coupling to accelerate hydrazide-ester condensation .

Basic: How can researchers assess the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated stability studies : Store aliquots at 40°C/75% RH for 1–3 months; monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track carbonyl peak shifts in FTIR .

- Long-term storage : Keep in amber vials under argon at –20°C; avoid repeated freeze-thaw cycles .

Advanced: How do substituents on the pyrrole ring affect the compound’s reactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity of the dioxopyrrole moiety, accelerating nucleophilic attacks (e.g., by amines) by 2–3× .

- Steric effects : Bulky substituents (e.g., 3,5-diethyl) hinder π-stacking, reducing aggregation in solution (confirmed via dynamic light scattering) .

- Hydrogen-bond donors : Hydroxyl groups enhance solubility in aqueous buffers but may promote hydrolysis; balance via methyl ether protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.